![molecular formula C19H22N4O2S B5522913 1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one
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Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves multi-step reactions that can include the formation of 1,3-thiazole derivatives, cyclization to form the benzimidazole ring, and subsequent modifications to introduce various substituents. For example, Abdel‐Aziz et al. (2009) described the synthesis of piperidine-based 1,3-thiazole derivatives, demonstrating the versatility of approaches in constructing complex molecules containing benzimidazole and thiazole rings (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The structural analysis of benzimidazole derivatives is crucial for understanding their biological activity. The molecular structure is characterized by X-ray crystallography, providing detailed information on the arrangement of atoms within the molecule. Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, highlighting the importance of structural analysis in the development of benzimidazole-based therapeutics (Özbey et al., 1998).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. The reactivity of the benzimidazole nucleus allows for the introduction of different substituents, affecting the compound's pharmacological properties. The synthesis of benzimidazole derivatives with antihistaminic activity by Janssens et al. (1985) illustrates the chemical versatility of these compounds (Janssens et al., 1985).
Scientific Research Applications
Neuroleptic Activity
Research indicates that benzimidazole derivatives, especially those substituted on the piperidine ring, possess potent neuroleptic activity. For instance, studies have demonstrated that certain compounds within this class can exhibit neuroleptic activities comparable to haloperidol, with some showing a reduced liability to extrapyramidal side effects (Sato et al., 1978). This highlights their potential application in developing therapies for psychiatric disorders.
Antihypertensive Activity
Benzimidazole derivatives have also been studied for their antihypertensive activity. The structural modifications of these compounds have led to the synthesis of new piperidines with potential as antihypertensive agents, suggesting their importance in the treatment of hypertension (Obase et al., 1983).
Antimicrobial Properties
Some benzimidazole derivatives have been synthesized and characterized for their antimicrobial activities. Studies have shown that these compounds can exhibit broad-spectrum activity, potentially more active or equipotent to traditional antibiotic and antifungal agents (Agh-Atabay et al., 2003). This opens up avenues for their application in combating microbial infections.
EGFR Inhibitors in Anti-Cancer Therapy
Molecular studies have revealed that certain benzimidazole derivatives bearing 1,2,4-triazole moieties can act as EGFR inhibitors, showing promise in anti-cancer therapy. These compounds have been shown to exhibit significant binding affinity and anti-cancer activity through molecular docking studies, indicating their potential use in cancer treatment (Karayel, 2021).
properties
IUPAC Name |
3-[1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-17(26-12-20-13)6-7-18(24)22-10-8-14(9-11-22)23-16-5-3-2-4-15(16)21-19(23)25/h2-5,12,14H,6-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQJJLAKPXQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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